molecular formula C9H19NO B1592336 d-cyclohexylalaninol CAS No. 205445-49-4

d-cyclohexylalaninol

Cat. No.: B1592336
CAS No.: 205445-49-4
M. Wt: 157.25 g/mol
InChI Key: GOHOUZHYROOFRU-UHFFFAOYSA-N
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Description

®-2-Amino-3-cyclohexylpropan-1-ol is a chiral amino alcohol with a cyclohexyl group attached to the third carbon of the propanol chain

Scientific Research Applications

®-2-Amino-3-cyclohexylpropan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-cyclohexylpropan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-cyclohexyl-2-oxopropanal using chiral catalysts or reagents to achieve the desired enantiomeric purity.

Industrial Production Methods: Industrial production of ®-2-Amino-3-cyclohexylpropan-1-ol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to ensure high yield and enantiomeric excess.

Types of Reactions:

    Oxidation: ®-2-Amino-3-cyclohexylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Cyclohexyl ketones or aldehydes.

    Reduction: Various cyclohexyl alcohol derivatives.

    Substitution: Substituted amino alcohols.

Comparison with Similar Compounds

    (S)-2-Amino-3-cyclohexylpropan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.

    2-Amino-3-phenylpropan-1-ol: A structurally similar compound with a phenyl group instead of a cyclohexyl group.

    2-Amino-3-methylpropan-1-ol: Another similar compound with a methyl group in place of the cyclohexyl group.

Uniqueness: ®-2-Amino-3-cyclohexylpropan-1-ol is unique due to its chiral nature and the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. These characteristics make it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

IUPAC Name

(2R)-2-amino-3-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDRYURVUDZKSG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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